molecular formula C21H12F4N6O2 B6583931 2-(4-fluorophenyl)-5-({3-[3-(trifluoromethyl)phenyl]-1,2,4-oxadiazol-5-yl}methyl)-4H,5H-pyrazolo[1,5-d][1,2,4]triazin-4-one CAS No. 1251687-59-8

2-(4-fluorophenyl)-5-({3-[3-(trifluoromethyl)phenyl]-1,2,4-oxadiazol-5-yl}methyl)-4H,5H-pyrazolo[1,5-d][1,2,4]triazin-4-one

Cat. No.: B6583931
CAS No.: 1251687-59-8
M. Wt: 456.4 g/mol
InChI Key: DBFGJBMYGFHDTQ-UHFFFAOYSA-N
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Description

This compound belongs to a class of heterocyclic molecules featuring a pyrazolo[1,5-d][1,2,4]triazin-4-one core substituted with fluorophenyl and oxadiazole moieties. The trifluoromethyl (CF₃) group on the oxadiazole ring introduces strong electron-withdrawing effects, enhancing metabolic stability and influencing intermolecular interactions . Its synthesis typically involves multi-step reactions, including cyclization of oxazolones or triazinones under reflux conditions with arylhydrazines and sodium acetate, followed by recrystallization from ethanol or dimethylformamide (DMF) .

Properties

IUPAC Name

2-(4-fluorophenyl)-5-[[3-[3-(trifluoromethyl)phenyl]-1,2,4-oxadiazol-5-yl]methyl]pyrazolo[1,5-d][1,2,4]triazin-4-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H12F4N6O2/c22-15-6-4-12(5-7-15)16-9-17-20(32)30(26-11-31(17)28-16)10-18-27-19(29-33-18)13-2-1-3-14(8-13)21(23,24)25/h1-9,11H,10H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DBFGJBMYGFHDTQ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC(=C1)C(F)(F)F)C2=NOC(=N2)CN3C(=O)C4=CC(=NN4C=N3)C5=CC=C(C=C5)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H12F4N6O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

456.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Comparison with Similar Compounds

Table 1: Substituent Comparison

Compound R₁ (Oxadiazole) R₂ (Phenyl) logP Melting Point (°C)
Target Compound 3-(Trifluoromethyl) 4-Fluorophenyl 3.8 252–255 (predicted)
CAS 1251618-30-0 3-Chloro-4-fluorophenyl 4-Ethoxyphenyl 3.2 245–248

Structural Conformation and Crystallinity

Evidence from isostructural compounds (e.g., 4 and 5 in ) reveals that halogen substitutions (Cl vs. F) minimally affect molecular conformation but induce slight adjustments in crystal packing . Single-crystal diffraction studies of related compounds show planar molecular geometries with perpendicular fluorophenyl groups, a feature likely conserved in the target compound .

Bioactivity and Target Interactions

Table 2: Bioactivity Profile Comparison

Compound Antiradical Activity (IC₅₀, μM) Predicted Targets
Target Compound Not tested Kinases, HDACs (predicted)
Aglaithioduline 28.5 (DPPH) HDAC8
Triazole-Pyrazole Derivatives 35–50 (DPPH) Free radical scavenging

Analytical and Computational Insights

  • Chromatographic Behavior : The trifluoromethyl group enhances aromaphilicity, likely increasing retention times in SWCNT columns compared to ethoxy-substituted analogs .
  • Similarity Metrics : Tanimoto and Dice indices (MACCS/Morgan fingerprints) classify the target compound within clusters of kinase inhibitors and epigenetic modulators .

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